
cyclopenta-1,3-diene;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;ruthenium is a compound that belongs to the class of organometallic compounds, specifically metallocenes. These compounds consist of a metal atom sandwiched between two cyclopentadienyl anions. In this case, the metal is ruthenium, and the organic ligand is cyclopenta-1,3-diene. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ruthenium typically involves the reaction of ruthenium chloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is the reduction of ruthenium trichloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium oxides.
Reduction: It can be reduced to lower oxidation states of ruthenium.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in solvents like dichloromethane or toluene, under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ruthenium dioxide, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Scientific Research Applications
Cyclopenta-1,3-diene;ruthenium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;ruthenium exerts its effects involves the interaction of the ruthenium center with various molecular targets. In catalytic processes, the ruthenium atom facilitates the activation of substrates through coordination and electron transfer. In biological systems, ruthenium complexes can bind to DNA and proteins, disrupting their function and leading to cell death . The pathways involved include the formation of reactive oxygen species and the inhibition of key enzymes.
Comparison with Similar Compounds
Cyclopenta-1,3-diene;ruthenium can be compared with other metallocenes such as ferrocene, nickelocene, and cobaltocene:
Ferrocene: Consists of iron sandwiched between two cyclopentadienyl anions. It is known for its stability and is widely used as a standard in electrochemistry.
Nickelocene: Contains nickel as the central metal. It is less stable than ferrocene and is used in the study of organometallic chemistry.
Cobaltocene: Features cobalt as the metal center. It is highly reactive and is used in various catalytic processes.
This compound is unique due to the specific properties of ruthenium, such as its ability to exist in multiple oxidation states and its strong binding affinity to various ligands .
Properties
Molecular Formula |
C10H10Ru-2 |
|---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ruthenium |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1; |
InChI Key |
MQYBITDQHJPXTF-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B13397427.png)
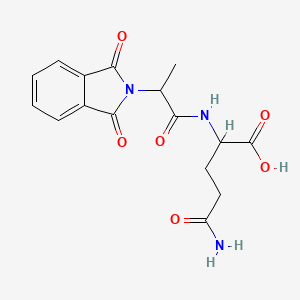
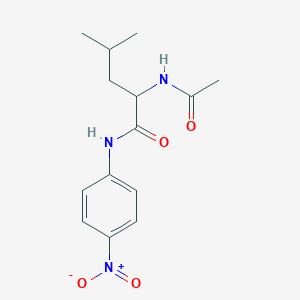
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)
![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)
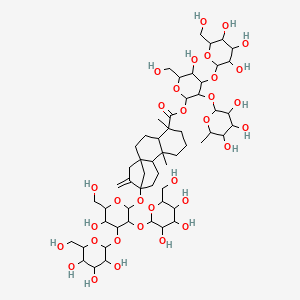
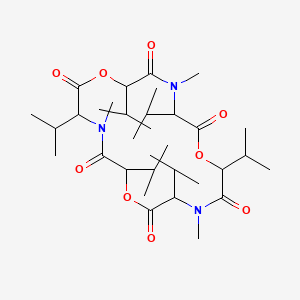
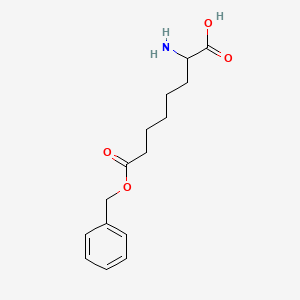
![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
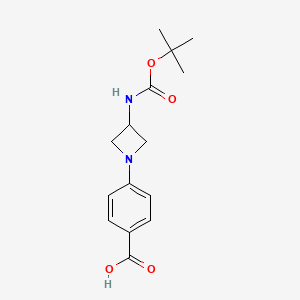
![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)
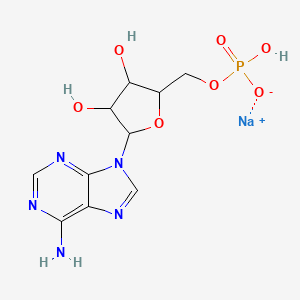
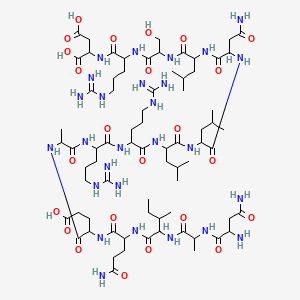
![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)
